p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate is a chemical compound primarily recognized for its role as a monoamine oxidase inhibitor. This compound is related to phenelzine, a well-known antidepressant. The systematic name reflects its structure, which includes a p-methyl group attached to the beta-phenylethylhydrazine backbone, combined with dihydrogen sulfate.
This compound is classified under the category of organic compounds known as hydrazines and is specifically categorized as a substituted phenylethylhydrazine. It is often used in pharmaceutical formulations, particularly in the treatment of mood disorders. The compound's chemical identifiers include:
The synthesis of p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate typically involves the reaction of p-methylphenylacetaldehyde with hydrazine hydrate, followed by treatment with sulfuric acid to form the dihydrogen sulfate salt.
This synthetic route is significant for producing high-purity compounds suitable for pharmaceutical applications.
The molecular structure of p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate can be described as follows:
Key structural data includes:
p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate primarily acts as an inhibitor of monoamine oxidase, which is critical in the metabolism of neurotransmitters such as serotonin and norepinephrine.
The mechanism of action for p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate involves its role as a monoamine oxidase inhibitor:
Data from pharmacological studies indicate that this mechanism is effective in treating various mood disorders, including atypical depression and anxiety disorders.
p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate exhibits several notable physical and chemical properties:
Relevant data includes:
These properties influence its pharmacokinetics and bioavailability.
p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate is primarily utilized in clinical settings as an antidepressant. Its applications include:
The compound's ability to inhibit monoamine oxidase has made it a subject of interest in both clinical and pharmacological research contexts, particularly concerning mental health therapies.
The development of hydrazine-based pharmaceuticals represents a significant chapter in medicinal chemistry, beginning with the serendipitous discovery of monoamine oxidase (MAO) inhibition by hydrazine derivatives. The foundational compound phenelzine (β-phenylethylhydrazine) was first synthesized in 1932 by Votoček and Leminger during exploratory organic chemistry research [7]. Its MAO inhibitory properties were identified decades later, leading to its FDA approval in 1961 under the brand name Nardil® for depression [4] [7]. This breakthrough catalyzed systematic structural modifications to enhance efficacy and selectivity.
Table 1: Key Milestones in Hydrazine-Based Medicinal Chemistry
Year | Development | Significance |
---|---|---|
1932 | Synthesis of phenelzine | Foundation for hydrazine pharmacophore exploration |
1960 | Early reports on phenethylhydrazine sulfates | Characterization of biochemical effects beyond MAO inhibition [5] |
1961 | FDA approval of phenelzine sulfate (Nardil®) | Validation of hydrazines as clinically viable antidepressants |
2010s | Focus on sp³-enriched scaffolds | Shift toward 3D-complex hydrazine derivatives (e.g., alkylated variants) [6] |
The structural evolution progressed toward alkylated phenethylhydrazines to optimize receptor engagement and metabolic stability. Introducing a para-methyl group onto the phenelzine scaffold yielded p-methyl-beta-phenylethylhydrazine dihydrogen sulfate. This modification aimed to enhance lipophilicity and membrane permeability while potentially altering substrate specificity for amine oxidases or transaminases [6] [7]. The methyl group’s electron-donating properties subtly modulate the aromatic ring’s electronic character, influencing π-π stacking interactions with biological targets—a design principle aligned with modern trends favoring spatially complex molecules [6].
Taxonomically, p-methyl-beta-phenylethylhydrazine dihydrogen sulfate (C₉H₁₆N₂O₄S) belongs to a distinct subclass of the hydrazine sulfate family characterized by:
Table 2: Structural Taxonomy of Key Hydrazine Sulfates
Compound | Molecular Formula | Substituent (R) | Core Scaffold |
---|---|---|---|
Phenelzine sulfate | C₈H₁₄N₂O₄S | H | β-Phenylethylhydrazine |
p-Methyl-beta-phenylethylhydrazine sulfate | C₉H₁₆N₂O₄S | para-CH₃ | Alkylated phenethylhydrazine |
Isocarboxazid sulfate* | C₁₂H₁₃N₃O₂·H₂SO₄ | Benzoyl | Hydrazine carboxamide |
IUPAC nomenclature systematically designates the compound as [1-(4-methylphenethyl)hydrazine] dihydrogen sulfate, reflecting:
Structurally, it bridges simple arylalkylhydrazines (e.g., phenelzine) and complex heterocyclic hydrazine derivatives. The para-methyl group positions it within "alkylated open-chain hydrazines," contrasting with N-acylated variants (e.g., isocarboxazid) or heterocycle-integrated derivatives [1] [2]. Its classification is further defined by its sulfate salt form—a common pharmaceutical strategy to improve stability and bioavailability among basic hydrazine compounds [1] [4].
Table 3: Hierarchical Classification of the Compound
Taxonomic Level | Classification | Rationale |
---|---|---|
Chemical Family | Hydrazines | Presence of −NH−NH₂ functional group |
Pharmacological Class | MAO Inhibitors (Potential) | Structural similarity to established MAOIs |
Structural Subclass | Alkylated phenethylhydrazine salts | para-Methyl substitution + sulfate counterion |
Salt Form | Dihydrogen sulfate | H₂SO₄ association confirmed by stoichiometry (C₉H₁₆N₂O₄S) [3] |
Early research on this analog explored its biochemical interactions beyond MAO inhibition. Studies noted its potential to modulate cholesterol biosynthesis enzymes—a divergence from classical hydrazine pharmacology [5]. This underscores how targeted alkylation diversifies the mechanistic profile within the hydrazine sulfate family [1] [7].
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.:
CAS No.: 31063-73-7
CAS No.: 83864-14-6